1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2. It is a brominated aromatic compound that features both isopropoxy and trifluoromethoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, such as 2-isopropoxy-4-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-isopropoxy-4-(trifluoromethoxy)anisole .
Scientific Research Applications
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene depends on its specific application. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The presence of the isopropoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Another related compound with different substitution pattern, used in different synthetic applications.
Uniqueness
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H10BrF3O2 |
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Molecular Weight |
299.08 g/mol |
IUPAC Name |
1-bromo-2-propan-2-yloxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-9-5-7(3-4-8(9)11)16-10(12,13)14/h3-6H,1-2H3 |
InChI Key |
XAEPSYHDLVSJID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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